molecular formula C8H16O2 B589465 Octanoic-8,8,8-D3 acid CAS No. 156779-05-4

Octanoic-8,8,8-D3 acid

Cat. No.: B589465
CAS No.: 156779-05-4
M. Wt: 147.23 g/mol
InChI Key: WWZKQHOCKIZLMA-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Octanoic Acid-d3 can be synthesized through the deuteration of octanoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction where octanoic acid is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: Industrial production of Octanoic Acid-d3 follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing octanoic acid and the catalyst. The reaction is monitored to ensure the desired level of deuteration is achieved. The product is then purified through distillation or other separation techniques to obtain high-purity Octanoic Acid-d3 .

Chemical Reactions Analysis

Types of Reactions: Octanoic Acid-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products:

    Oxidation: Octanoic aldehyde-d3 or octanoic ketone-d3.

    Reduction: Octanol-d3.

    Esterification: Octanoic acid esters-d3.

    Substitution: Octanoyl chloride-d3.

Mechanism of Action

The mechanism of action of Octanoic Acid-d3 is similar to that of octanoic acid. It primarily acts by integrating into metabolic pathways where it undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle. This process generates energy in the form of ATP. Additionally, Octanoic Acid-d3 has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

Uniqueness: Octanoic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms allows for precise quantification and tracing in metabolic studies, providing insights into the behavior and metabolism of fatty acids in various systems .

Properties

IUPAC Name

8,8,8-trideuteriooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672928
Record name (8,8,8-~2~H_3_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156779-05-4
Record name (8,8,8-~2~H_3_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156779-05-4
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